molecular formula C7H11N3S B046383 3,4,5-trimethyl-1H-pyrazole-1-carbothioamide CAS No. 117134-80-2

3,4,5-trimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B046383
CAS No.: 117134-80-2
M. Wt: 169.25 g/mol
InChI Key: JPDCRXNBPJZAOP-UHFFFAOYSA-N
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Description

3,4,5-Trimethylpyrazole-1-carbothioamide is a heterocyclic compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of three methyl groups attached to the pyrazole ring and a carbothioamide group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethylpyrazole-1-carbothioamide typically involves the reaction of 3,4,5-trimethylpyrazole with thiocarbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production methods for 3,4,5-Trimethylpyrazole-1-carbothioamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethylpyrazole-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Halogens (chlorine, bromine), Lewis acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated pyrazoles.

Scientific Research Applications

3,4,5-Trimethylpyrazole-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active pyrazoles.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethylpyrazole: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.

    3,5-Dimethylpyrazole-1-carbothioamide: Has one less methyl group, which can affect its steric and electronic properties.

    4-Methylpyrazole-1-carbothioamide: Only one methyl group, leading to different reactivity and biological activity.

Uniqueness

3,4,5-Trimethylpyrazole-1-carbothioamide is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its reactivity and interactions with biological targets. The carbothioamide group also adds to its versatility in chemical synthesis and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-trimethylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-4-5(2)9-10(6(4)3)7(8)11/h1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDCRXNBPJZAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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